REACTION_CXSMILES
|
O=O.[CH2:3]([OH:7])[CH2:4][CH2:5][CH3:6]>>[C:3]([O:7][CH2:3][CH2:4][CH2:5][CH3:6])(=[O:7])[CH2:4][CH2:5][CH3:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
above-mentioned catalyst
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a rotary agitator
|
Type
|
TEMPERATURE
|
Details
|
this temperature was maintained for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
to maintain the above-mentioned internal pressure
|
Type
|
TEMPERATURE
|
Details
|
The system was then cooled
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |